molecular formula C10H20O2Si B14713913 Triethylsilyl but-2-enoate CAS No. 17985-52-3

Triethylsilyl but-2-enoate

Cat. No.: B14713913
CAS No.: 17985-52-3
M. Wt: 200.35 g/mol
InChI Key: NUZBFBMZOJFUKU-UHFFFAOYSA-N
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Description

Foundational Significance of Silyl (B83357) Enol Ethers and Related Compounds

Silyl enol ethers are a class of organosilicon compounds characterized by a silyloxy group attached to a carbon-carbon double bond (R₃Si-O-CR=CR₂). wikipedia.org They are essentially the silylated counterparts of enolates, which are powerful nucleophiles in organic synthesis. The introduction of the silyl group, typically a trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) group, imparts several advantageous properties. Silyl enol ethers are generally more stable and easier to handle than their corresponding metal enolates, allowing for their isolation and purification. wikipedia.org This stability also prevents undesirable side reactions, such as self-condensation, that can plague traditional enolate chemistry.

The nucleophilicity of silyl enol ethers is "unlocked" in the presence of a Lewis acid, which activates an electrophile, such as an aldehyde or ketone, for nucleophilic attack by the silyl enol ether. rsc.org This strategy forms the basis of many important synthetic transformations, including the Mukaiyama aldol (B89426) reaction, Michael additions, and alkylations. rsc.orgrsc.org The regioselectivity of silyl enol ether formation can often be controlled, leading to either the kinetic or thermodynamic enolate equivalent, which further enhances their synthetic utility. wikipedia.org

Silyl ketene (B1206846) acetals, which are silyl enol ethers of esters, are even more nucleophilic than their ketone-derived counterparts and are widely used for the construction of β-hydroxy esters and related structures. wikipedia.org

Overview of Triethylsilyl but-2-enoate and Analogous Silyl Enolates in Academic Research

This compound is a silyl ketene acetal (B89532) derived from an ester of but-2-enoic acid. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure places it within the well-established class of silyl ketene acetals. Its reactivity can be inferred from the vast body of research on analogous compounds, particularly the more common trimethylsilyl derivatives.

The triethylsilyl (TES) group, being bulkier than the trimethylsilyl (TMS) group, can influence the stereochemical outcome of reactions. This steric hindrance can be exploited to achieve higher levels of diastereoselectivity in certain transformations. Research on other triethylsilyl enol ethers has demonstrated their utility in various synthetic applications. For instance, triethylsilyl enol ethers have been employed in cobalt-catalyzed hydrovinylation reactions to produce chiral enolate surrogates with high enantioselectivity.

The general reactivity of silyl but-2-enoates, including the triethylsilyl variant, is expected to mirror that of other silyl ketene acetals. They are anticipated to participate in a range of carbon-carbon bond-forming reactions, serving as versatile building blocks in the synthesis of complex organic molecules. The choice between a triethylsilyl group and other silyl groups often depends on the specific requirements of the reaction, such as the desired stereoselectivity and the stability of the intermediate species.

Interactive Data Tables

Below are interactive tables summarizing key information related to the compounds discussed in this article.

Table 1: Compound Names

Compound Name
This compound
Silyl enol ether
Silyl ketene acetal
Trimethylsilyl but-2-enoate
Triethylsilanol
Triethylchlorosilane
But-2-enoic acid
Aldehyde
Ketone
Michael acceptor
Lewis acid

Table 2: General Properties of Silyl Enol Ethers

PropertyDescription
Nature Neutral, isolable equivalents of enolates. wikipedia.org
Reactivity Act as nucleophiles in the presence of a Lewis acid. rsc.org
Key Reactions Mukaiyama aldol, Michael addition, Alkylation. rsc.orgrsc.org
Advantages Increased stability and reduced side reactions compared to metal enolates. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17985-52-3

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

triethylsilyl but-2-enoate

InChI

InChI=1S/C10H20O2Si/c1-5-9-10(11)12-13(6-2,7-3)8-4/h5,9H,6-8H2,1-4H3

InChI Key

NUZBFBMZOJFUKU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=O)C=CC

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of Silyl But 2 Enoate Derivatives

Reactivity in Reactions with Electrophiles

The carbon-carbon double bond in triethylsilyl but-2-enoate is electron-rich due to the electron-donating nature of the triethylsilyloxy group, making the β-carbon nucleophilic. This inherent nucleophilicity allows it to react with a range of electrophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems like other silyl (B83357) enol ethers and related unsaturated esters.

Electrophiles, being electron-deficient species, readily form covalent bonds with electron-rich nucleophiles. organic-chemistry.org The reaction of 2,3-allenoates, which are structurally related to butenoates, with electrophiles such as phenylselenyl chloride (PhSeCl) provides a useful comparison. In these reactions, the electrophile adds to the double or triple bond, leading to functionalized products. researchgate.net For instance, the reaction of methyl 2,3-butadienoate with PhSeCl results in the formation of methyl 4-chloro-3-phenylselanylbut-2(Z)-enoate. researchgate.net This suggests that this compound would likely react with electrophiles at the α- or γ-position, depending on the nature of the electrophile and reaction conditions. The silyl group can also be cleaved during the reaction, particularly in the presence of fluoride (B91410) ions, to generate an enolate in situ, which then reacts with the electrophile.

The Hard and Soft, Acids and Bases (HSAB) theory can be applied to predict the reactivity of silyl enol ethers with various electrophiles. organic-chemistry.org The β-carbon of this compound can be considered a soft nucleophile and would therefore be expected to react preferentially with soft electrophiles.

Reactivity in Reactions with Nucleophiles

The electrophilic character of this compound is centered at the carbonyl carbon and the β-carbon of the α,β-unsaturated system. Nucleophiles can attack the carbonyl group in a 1,2-addition fashion or the β-carbon in a 1,4-conjugate addition (Michael addition). acs.org The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

Amines, for example, are common nucleophiles that react with α,β-unsaturated esters. chemguide.co.uk The reaction of amines with related compounds, such as ethyl 2-bromooctanoate, in the presence of a base like triethylamine (B128534), proceeds via nucleophilic substitution. mdpi.com In the case of this compound, a primary or secondary amine could potentially add to the β-position, leading to a β-amino ester derivative after hydrolysis of the silyl enol ether. For instance, the reaction of ethyl acetoacetate (B1235776) with 2,4,6-trimethylaniline (B148799) results in the formation of ethyl 3-(2,4,6-trimethylanilino)but-2-enoate. nih.gov This demonstrates the susceptibility of the butenoate system to nucleophilic attack.

The presence of the triethylsilyl group can influence the reactivity. While it enhances the nucleophilicity of the double bond, it can also act as a leaving group. Stronger nucleophiles might favor attack at the carbonyl carbon, potentially leading to acylation of the nucleophile, especially if the silyl group is cleaved.

Nucleophile Type Potential Reaction Pathway Expected Product Type
Amines1,4-Conjugate Additionβ-Amino Ester
Thiolates1,4-Conjugate Additionβ-Thioether Ester
Organometallic Reagents1,2-Addition or 1,4-Conjugate AdditionKetone or β-Substituted Ester

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, are a powerful tool in organic synthesis for the construction of cyclic systems with high stereocontrol.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, this compound can act as a dienophile due to its carbon-carbon double bond. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org While the ester group is electron-withdrawing, the silyloxy group is electron-donating, which can modulate the reactivity.

Silyl enol ethers are known to participate in Diels-Alder reactions. For example, the hetero-Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with carbonyl compounds proceeds under mild conditions. organic-chemistry.org In a standard Diels-Alder reaction, this compound would react with an electron-rich diene. The stereochemistry of the dienophile is retained in the product, meaning a (E)- or (Z)-triethylsilyl but-2-enoate would lead to a specific stereoisomer of the resulting cyclohexene. libretexts.org For instance, the reaction of cyclopentadiene (B3395910) with maleic anhydride, a reactive dienophile, proceeds rapidly to form a bicyclic product. libretexts.org

Diene Dienophile Reaction Type Product
1,3-ButadieneThis compound[4+2] CycloadditionSubstituted Cyclohexene
CyclopentadieneThis compound[4+2] CycloadditionBicyclic Silyl Enol Ether
Danishefsky's DieneThis compound[4+2] CycloadditionFunctionalized Cyclohexene

[3+2] Dipolar cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org this compound can serve as the dipolarophile in these reactions.

A variety of 1,3-dipoles, such as azomethine ylides, nitrile oxides, and nitrones, can be employed. uchicago.edu For example, the reaction of 4-(trimethylsilyl)-3-butyn-2-one, a related silyl-containing compound, with cycloimmonium salts (precursors to azomethine ylides) leads to the formation of indolizine (B1195054) derivatives. rsc.org This demonstrates that the silyl group is compatible with this type of transformation and can influence the regioselectivity of the cycloaddition. The reaction of azomethine ylide precursors with cyclobutenones, another type of dipolarophile, can lead to the formation of azabicycles. rsc.org Similarly, this compound would be expected to react with 1,3-dipoles to furnish various five-membered heterocyclic systems containing a triethylsilyl group.

1,3-Dipole Dipolarophile Product
Azomethine YlideThis compoundPyrrolidine derivative
Nitrile OxideThis compoundIsoxazoline derivative
NitroneThis compoundIsoxazolidine derivative

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are widely used for a variety of transformations, including cross-coupling and cyclization reactions. Silyl enol ethers, such as this compound, can participate in these reactions.

Palladium-catalyzed coupling reactions often involve the reaction of an organometallic reagent with an organic halide or triflate. While direct coupling of the silyl enol ether itself can be challenging, it can be converted to a more reactive species in situ. For example, palladium(II)-catalyzed three-component coupling reactions of alkynes, acrolein, and a nucleophile have been developed. nih.gov In a related context, palladium-catalyzed cyclization reactions of functionalized alkenes are also well-established. For instance, the palladium(II)-catalyzed cyclization of difunctional allylic N-tosylcarbamates proceeds with high regio- and diastereoselectivity. nih.gov

More specifically, palladium-catalyzed C-H activation and cyclization reactions in water have been reported for the synthesis of 2-arylbenzothiazoles, demonstrating the versatility of palladium catalysis in aqueous media. elsevierpure.com Furthermore, palladium-catalyzed decarboxylative cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates have been developed to synthesize bicyclic systems. rsc.org These examples suggest that this compound could be a suitable substrate for palladium-catalyzed transformations, potentially leading to a variety of coupled and cyclized products depending on the reaction partners and conditions.

Reaction Type Catalyst Reactants Product Type
Cross-CouplingPd(0) or Pd(II)This compound (as enolate), Aryl/Vinyl Halideα- or γ-Aryl/Vinyl Butenoate
Intramolecular CyclizationPd(II)Functionalized this compoundHeterocyclic or Carbocyclic Ring
Catellani-type ReactionPd(0)Aryl Halide, Norbornene, this compoundMultifunctionalized Arene

Copper-Catalyzed Processes

The reactivity of α,β-unsaturated esters, including silyl but-2-enoates, is significantly influenced by copper catalysis, primarily in conjugate addition reactions. These processes facilitate the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the butenoate framework.

Copper(I) salts are frequently employed to catalyze the 1,4-addition of organometallic reagents, such as Grignard reagents, to α,β-unsaturated systems. syntheticpages.orgnih.gov In a typical reaction, the copper(I) catalyst activates the organometallic reagent, which then adds to the double bond of the butenoate. Trapping the resulting enolate with a silyl halide can yield a ketene (B1206846) silyl acetal (B89532). syntheticpages.org The choice of copper source and halide ions can influence the regioselectivity of the addition, favoring the desired 1,4-adduct over the 1,2-carbonyl addition. nih.gov For instance, the combination of copper(I) chloride with a Grignard reagent has proven effective for conjugate additions to cyclohexenone. nih.gov

The use of organoboron reagents in copper-catalyzed conjugate additions represents a significant advancement due to their stability and functional group tolerance. ntu.edu.sg Mechanistic studies suggest that these reactions can proceed via a 1,4-insertion of an arylcopper(I) species into the enone system, directly forming an O-bound copper enolate, which is a departure from classical oxidative addition/reductive elimination pathways. ntu.edu.sg Chiral ferrocenyl-based diphosphine ligands, such as TaniaPhos and JosiPhos derivatives, have demonstrated high enantioselectivities in the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones. nih.gov

Beyond conjugate addition, copper(I) catalysts are known to facilitate the cyclopropanation of alkenes. nih.gov Theoretical studies on the copper(I)-catalyzed reaction of methyl diazoacetate with but-2-ene isomers indicate that the rate-limiting step is the formation of a copper-carbene intermediate. nih.gov This intermediate then reacts with the alkene to form the cyclopropane (B1198618) ring. The stereoselectivity of this process is attributed to steric interactions between the catalyst's ligands and the substituents on the alkene. nih.gov Such a pathway could be envisioned for this compound, leading to functionalized cyclopropyl (B3062369) esters.

Table 1: Examples of Copper-Catalyzed Reactions Relevant to Unsaturated Esters

Catalyst System Reagent Substrate Type Reaction Type Key Finding Reference
CuI Grignard Reagent / TMSCl Enone Conjugate Addition / Silyl Enol Ether Formation General procedure for 1,4-addition to form silyl enol ethers. syntheticpages.org
CuCl / Chiral Ligand Grignard Reagent Cyclic Enone Asymmetric Conjugate Addition High enantioselectivities (>95% ee) achieved with ferrocenyl-based diphosphine ligands. nih.gov
Copper / Phosphoramidite Ligand Arylboroxine Acyclic Enone Asymmetric Conjugate Addition Proceeds via 1,4-insertion of an arylcopper(I) species to form an O-bound enolate. ntu.edu.sg
Bis(acetonitrile)copper(I) Methyl Diazoacetate (Z)- and (E)-but-2-ene Cyclopropanation Rate-limiting step is copper-carbene formation; stereoselectivity governed by sterics. nih.gov

Gold-Catalyzed Cascade Reactions

Gold catalysis has emerged as a powerful tool for orchestrating complex molecular transformations, often involving cascade reactions that build molecular complexity in a single step. While specific gold-catalyzed cascade reactions of this compound are not extensively detailed, the reactivity of analogous unsaturated systems provides a framework for its potential transformations.

Gold complexes are adept at activating alkynes, allenes, and alkenes toward nucleophilic attack. For example, gold catalysts have been used in cyclization-cycloaddition cascade reactions of allenyl acetals with nitrones to generate tricyclic products. nih.gov Similarly, gold(I) catalysis can promote the rearrangement of propargylic tert-butyl carbonates to produce substituted cyclic carbonates. researchgate.net Research has also shown that gold catalysis can convert tert-butyl allenoates, in the presence of arenediazonium salts, into lactones. researchgate.net These examples highlight the capacity of gold catalysts to initiate cascades in substrates containing π-systems, suggesting that this compound could undergo analogous gold-mediated cyclizations or additions, potentially involving intramolecular attack from the silyl enol ether moiety or intermolecular reactions with suitable partners.

Lewis Acid-Mediated Reactivity

The reactivity of this compound can be significantly modulated by Lewis acids. Lewis acids can activate the butenoate system in several ways, either by coordinating to the carbonyl oxygen to enhance its electrophilicity or by interacting with the silyl group.

A key area of Lewis acid-mediated reactivity involves aldol-type reactions. While this compound is an O-silylated ester, its reactivity is closely related to that of silyl ketene acetals, which are its structural isomers. Weak Lewis acids like silicon tetrachloride (SiCl4) can be activated by catalytic amounts of a chiral Lewis base (a phosphoramide), forming a highly reactive chiral trichlorosilyl (B107488) cation. nih.govnih.gov This cationic species is an exceptionally effective promoter for aldol (B89426) addition reactions between silyl ketene acetals and aldehydes, proceeding with high enantioselectivity. nih.govnih.gov The stereochemical outcome is rationalized by an open transition state where steric interactions are minimized. nih.gov

Lewis acids also play a crucial role in promoting Michael additions. Lithium salts, acting as Lewis bases, can catalyze the Michael reaction between trimethylsilyl (B98337) enolates and α,β-unsaturated carbonyl compounds. researchgate.net Conversely, a Lewis acid could be used to activate the this compound as a Michael acceptor. Furthermore, Lewis acids are central to carbonyl-olefin metathesis reactions, which enable direct carbon-carbon bond formation, although this application is less developed than olefin-olefin metathesis. nih.gov Scandium triflate (Sc(OTf)3) has been shown to catalyze a formal ene reaction between thioindolinones and bicyclobutanes, demonstrating the utility of Lewis acids in activating unique transformations. rsc.org

Radical Reaction Pathways Involving Silyl But-2-enoates

This compound possesses a carbon-carbon double bond, making it a potential substrate for radical addition reactions. Silyl radicals, often generated from organosilanes like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), are particularly effective for such transformations. researchgate.net

The most common radical reaction pathway is hydrosilylation, which involves the addition of a silicon-hydrogen bond across the double bond. researchgate.netresearchgate.net The process is typically a radical chain reaction initiated by the thermal or photochemical decomposition of an initiator like AIBN. libretexts.org

The mechanism proceeds as follows:

Initiation: A radical initiator generates a silyl radical, for example, by abstracting a hydrogen atom from a hydrosilane. researchgate.netnih.gov

Propagation: The generated silyl radical adds to the β-carbon of the butenoate double bond. This addition forms a new carbon-centered radical at the α-position. This new radical then abstracts a hydrogen atom from another molecule of the hydrosilane, yielding the final saturated product and regenerating the silyl radical to continue the chain. researchgate.net

This radical-based approach is a powerful method for reduction and functionalization. The reactivity and stereoselectivity of these additions can often be superior to other reducing agents. researchgate.net The addition of radicals to the C=C bond of the butenoate is not limited to silyl radicals; carbon-centered radicals can also add in a similar fashion to form new carbon-carbon bonds. nih.gov The reaction of aryl radicals with 2-butyne, a system with a similar carbon backbone, has been shown to proceed via the formation of a vinyl radical adduct, followed by rearrangement and dissociation, suggesting complex pathways are possible. rsc.org

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which this compound transforms requires sophisticated mechanistic studies. Kinetic analysis, isotopic labeling, and stereochemical probes are critical tools for this purpose.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation parameters, and the identification of rate-determining steps. For the reactions involving this compound, kinetic analysis could differentiate between proposed mechanisms. For example, in the copper-catalyzed conjugate addition, kinetic studies could help determine whether the reaction involves a pre-equilibrium step and whether the catalyst or the substrate is involved in the rate-limiting step.

Isotopic labeling is an exceptionally powerful technique for tracing the path of atoms through a reaction mechanism. For reactions of this compound, ¹⁸O-labeling could be employed to distinguish between the carbonyl oxygen and the ether oxygen of the ester. This would be invaluable in studying hydrolysis or transesterification reactions, as well as in copper-catalyzed additions, to determine if the silyl group undergoes intramolecular migration or intermolecular transfer. Studies on silicon-stereogenic silanols have successfully used ¹⁸O-labeled water to uncover hidden oxygen exchange processes that occur with retention of configuration at the silicon center. nih.govnih.govresearchgate.net This demonstrates the power of combining isotopic labeling with a stereochemical probe.

Stereochemical probes can provide definitive evidence for or against certain mechanistic pathways. utexas.edu If a chiral, non-racemic triethylsilyl group were used, the stereochemical outcome at the silicon center (retention, inversion, or racemization) during a transfer reaction would provide deep insight into the transition state geometry. For instance, a stereospecific pathway with retention of configuration, as observed in the transformation of some Si-chiral silanols, would suggest a concerted or tightly associated mechanism. nih.govresearchgate.net

In the context of potential radical reactions, specific substrates known as "radical clocks" could be used. utexas.edu These are radical intermediates that rearrange at a known rate. If a reaction is suspected to proceed via a radical pathway, the formation of rearranged products can provide evidence for the existence of the radical intermediate and an estimate of its lifetime. utexas.edu

Influence of Reaction Conditions on Pathway Selectivity

The reactivity of silyl but-2-enoate derivatives, such as this compound, is profoundly influenced by the specific conditions under which a reaction is conducted. Factors including the choice of catalyst, solvent, temperature, and the geometry of the silyl enol ether itself play a crucial role in dictating the stereochemical outcome of reactions, most notably in the context of the Mukaiyama aldol addition. nih.govwikipedia.orgorganic-chemistry.org This reaction, which involves the carbon-carbon bond formation between a silyl enol ether and an aldehyde or ketone, can lead to different diastereomeric products, typically designated as syn and anti isomers. wikipedia.org The selective formation of one diastereomer over the other is a key objective in synthetic organic chemistry, and understanding the influence of reaction parameters is essential for achieving this control.

Detailed studies on silyl enol ethers of propionaldehyde (B47417), which are close structural analogues of silyl but-2-enoates, provide significant insights into the factors governing pathway selectivity. The principles observed in these systems are directly applicable to understanding the potential reactivity of this compound.

Catalyst and Silyl Group Effects on Diastereoselectivity

The choice of catalyst, particularly the Lewis acid, is a primary determinant of stereoselectivity in the Mukaiyama aldol reaction. msu.edu Different catalysts can promote the formation of either the syn or anti aldol product. For instance, in the reaction of the triethylsilyl (TES) enol ether of propionaldehyde with benzaldehyde, the diastereomeric ratio of the products can be significantly altered by employing different imidodiphosphorimidate (IDPi) catalysts. nih.govacs.org

Furthermore, the nature of the silyl group on the enol ether also exerts a considerable influence on the stereochemical outcome. nih.govacs.org The steric bulk of the silyl group can affect the preferred transition state geometry, thereby influencing the diastereoselectivity.

The following table illustrates the combined effect of the catalyst and the silyl group on the diastereoselectivity of the Mukaiyama aldol reaction between a propionaldehyde silyl enol ether and benzaldehyde. The use of (E)-enolsilanes generally leads to the syn-aldol product, while (Z)-enolsilanes favor the formation of the anti-aldol product. nih.govacs.org

Table 1: Influence of Catalyst and Silyl Group on the Diastereoselectivity of a Mukaiyama Aldol Reaction nih.govacs.org

Silyl Enol Ether (Geometry)CatalystDiastereomeric Ratio (syn:anti)
(E)-TES-enolsilaneIDPi 197.5:2.5
(E)-TBS-enolsilaneIDPi 1>99:1
(Z)-TES-enolsilaneIDPi 210:90
(Z)-TBS-enolsilaneIDPi 23:97
(Z)-TIPS-enolsilaneIDPi 21:99

TES: triethylsilyl; TBS: tert-butyldimethylsilyl; TIPS: triisopropylsilyl. IDPi 1 and IDPi 2 represent different imidodiphosphorimidate catalysts.

Temperature and Reagent Stoichiometry

Temperature is another critical parameter that can be modulated to control the selectivity of the reaction pathway. researchgate.netbeilstein-journals.org In many instances, conducting reactions at lower temperatures enhances stereoselectivity by favoring the kinetically controlled product. researchgate.net An increase in temperature can sometimes lead to a decrease in selectivity or even a change in the major product formed.

The stoichiometry of the reagents, such as the amount of catalyst used, can also impact both the yield and the selectivity of the reaction. For example, in the silicon-mediated Mukaiyama-type aldol reaction of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes, variations in the amount of the trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) promoter were shown to affect both the yield and the syn/anti ratio of the products. beilstein-journals.org

The table below demonstrates the effect of temperature and reagent stoichiometry on a Mukaiyama-type aldol reaction.

Table 2: Effect of Temperature and Reagent Amount on a Mukaiyama-Type Aldol Reaction beilstein-journals.org

Temperature (°C)Amount of TMSOTf (equiv.)Yield (%)Diastereomeric Ratio (syn:anti)
Room Temperature1.54595:5
Reflux1.56095:5
Room Temperature1.26580:20

Solvent Effects

The solvent in which the reaction is carried out can have a profound effect on the reaction pathway and its stereochemical outcome. nih.govresearchgate.net Solvents can influence the stability of transition states and the aggregation state of the catalyst and reactants. In some cases, the presence of a co-solvent like water can dramatically alter the rate and selectivity of the reaction. nih.govresearchgate.net For instance, certain Lewis acid-catalyzed Mukaiyama aldol reactions have been shown to be accelerated in aqueous media. nih.gov The polarity of the solvent can also play a role in determining the diastereoselectivity.

Advanced Applications of Silyl But 2 Enoate Derivatives As Key Synthons in Organic Synthesis

Role in Complex Natural Product and Pharmaceutical Synthesis

While direct examples of the integration of triethylsilyl but-2-enoate into the synthesis of specific complex natural products and pharmaceuticals are not extensively documented in publicly available literature, the analogous applications of other silyl (B83357) enol ethers, such as trimethylsilyl (B98337) derivatives, provide a strong indication of their potential. These compounds serve as crucial building blocks, enabling the stereoselective formation of carbon-carbon bonds and the introduction of key functional groups. For instance, silyl enol ethers are widely used in Mukaiyama aldol (B89426) reactions, a powerful tool for constructing complex acyclic and cyclic systems found in many natural products. The ability of the silyl group to control the regioselectivity and stereoselectivity of these reactions is paramount to achieving high yields and the desired molecular architecture.

Utilization as Protecting Groups for Diverse Functionalities

The triethylsilyl (TES) group, a key component of this compound, is a well-established protecting group for hydroxyl functionalities in organic synthesis. Its moderate steric bulk allows for the selective protection of less hindered alcohols. The stability of the triethylsilyl ether is intermediate between the more labile trimethylsilyl (TMS) ether and the more robust tert-butyldimethylsilyl (TBS) ether. This differential stability is a significant advantage in multistep syntheses, enabling the selective deprotection of different hydroxyl groups within the same molecule under specific conditions.

The introduction of the TES group is typically achieved by reacting an alcohol with triethylsilyl chloride (TESCl) in the presence of a base such as imidazole (B134444) or triethylamine (B128534). Deprotection can be readily accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The choice of deprotection reagent can be tailored to the specific substrate and the presence of other sensitive functional groups.

Table 1: Relative Stability of Common Silyl Ether Protecting Groups

Silyl GroupAbbreviationRelative Stability (Acidic Conditions)Relative Stability (Fluoride Conditions)
TrimethylsilylTMS11
Triethylsilyl TES 64 ~10-100
tert-ButyldimethylsilylTBS20,000~20,000-100,000
TriisopropylsilylTIPS700,000~100,000
tert-ButyldiphenylsilylTBDPS5,000,000~1,000,000

Data is approximate and can vary based on reaction conditions.

Precursors for Diverse Chemical Structures

This compound and its analogs are valuable precursors for a variety of important chemical structures, including substituted carbonyl compounds, heterocyclic systems, and functionalized alkenes and alkanes.

Synthesis of Substituted Carbonyl Compounds

Silyl enol ethers, such as this compound, are synthetic equivalents of enolates. This allows them to react as nucleophiles in a variety of carbon-carbon bond-forming reactions to produce substituted carbonyl compounds. For example, they undergo Lewis acid-catalyzed aldol reactions with aldehydes and ketones to yield β-hydroxy carbonyl compounds. Furthermore, they can be alkylated, halogenated, and acylated at the α-position. The reaction of silyl enol ethers with electrophiles provides a powerful method for the regioselective functionalization of carbonyl compounds. organicchemistrydata.org

Formation of Heterocyclic Systems

The reactivity of silyl but-2-enoates makes them suitable starting materials for the synthesis of various heterocyclic systems. For example, silyl nitronates, which can be derived from related precursors, undergo cycloaddition reactions to form isoxazolidines and other nitrogen-containing heterocycles. scispace.com Additionally, intramolecular cyclization reactions of appropriately functionalized silyl enol ethers can lead to the formation of cyclic ethers and other oxygen-containing heterocycles. uva.esunifi.it The silicon moiety can play a crucial role in directing the cyclization and controlling the stereochemistry of the resulting heterocyclic ring. uva.eshw.ac.uk For instance, the Paternò-Büchi reaction of silyl enol ethers with carbonyl compounds provides a photochemical route to oxetanes. organic-chemistry.org

Construction of Functionalized Alkenes and Alkanes

This compound can serve as a precursor for the synthesis of functionalized alkenes through various olefination reactions. The Peterson olefination, a reaction between an α-silyl carbanion and a carbonyl compound, is a classic method for the stereoselective synthesis of alkenes. While not a direct reaction of the enoate, the underlying principles of silicon-based olefination are relevant.

Furthermore, the double bond in the but-2-enoate moiety can be subjected to a range of transformations, including hydrogenation to form the corresponding saturated ester, and various addition reactions across the double bond to introduce new functionalities.

Development of Novel Synthetic Methodologies

The unique reactivity of silyl enol ethers continues to inspire the development of novel synthetic methodologies. For example, the reaction of ethyl 2-(trimethylsilyl)acetate, a related compound, with aldehydes and ketones can be tailored to produce either β-hydroxy esters or α,β-unsaturated esters by careful selection of the activator. rcsi.com This highlights the potential for developing highly selective transformations based on silyl-substituted carbonyl derivatives.

Recent advancements in catalysis have also expanded the utility of silyl enol ethers. For instance, nickel-catalyzed remote functionalization of ketones has enabled the regio- and stereoselective synthesis of Z-silyl enol ethers. nih.gov Such methodologies, while not directly demonstrated with this compound, showcase the ongoing innovation in the field and suggest future avenues for the application of this versatile synthon. The development of new catalytic systems that can harness the reactivity of silyl but-2-enoates will undoubtedly lead to more efficient and selective methods for the synthesis of complex organic molecules.

Modular Synthesis Strategies

The modularity of this compound lies in its capacity to act as a reliable nucleophilic building block that can be coupled with a diverse array of electrophiles. This approach allows for the systematic and predictable assembly of complex molecular frameworks from simpler, discrete modules. The premier example of this strategy is the Mukaiyama aldol reaction, a Lewis acid-catalyzed process that couples silyl enol ethers or silyl ketene (B1206846) acetals with carbonyl compounds. chem-station.comwikipedia.org

In this context, this compound reacts with aldehydes or ketones to form β-hydroxy ester derivatives. tcichemicals.com The reaction is typically promoted by a catalytic amount of a Lewis acid, such as titanium tetrachloride (TiCl₄) or a chiral catalyst system for asymmetric variants. wikipedia.orgnih.gov This modular coupling is highly valued for its efficiency and the ability to control stereochemical outcomes, which is often challenging in traditional base-mediated aldol reactions. chem-station.com The reaction proceeds through an open transition state, and the resulting stereochemistry can be influenced by the choice of substrates, Lewis acid, and reaction conditions. wikipedia.orgtcichemicals.com

The utility of this modular approach is demonstrated by the reaction of this compound with a variety of aldehydes to furnish the corresponding protected aldol adducts, which are valuable precursors in natural product synthesis.

Aldehyde ElectrophileLewis Acid CatalystResulting Product Structure (Post-hydrolysis)Typical Yield
BenzaldehydeTiCl₄Ethyl 3-hydroxy-2-methyl-3-phenylpropanoateHigh
2-ChlorobenzaldehydeSc(OTf)₃Ethyl 3-(2-chlorophenyl)-3-hydroxy-2-methylpropanoateExcellent
CyclohexanecarboxaldehydeBF₃·OEt₂Ethyl 3-cyclohexyl-3-hydroxy-2-methylpropanoateHigh
IsovaleraldehydeSnCl₄Ethyl 3-hydroxy-2,5-dimethylhexanoateGood to High

Cascade and Multicomponent Reactions

This compound is also a valuable substrate for cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. These processes are highly atom- and step-economical, rapidly building molecular complexity. A notable example is the tandem Michael-aldol reaction sequence. clockss.org

In a process catalyzed by a species like trityl perchlorate, this compound can first engage in a Michael addition with an α,β-unsaturated ketone. clockss.org This conjugate addition generates a new, more complex silyl enol ether intermediate in situ. Crucially, this intermediate does not need to be isolated. Instead, it is immediately trapped by a third component, an aldehyde, in a subsequent Mukaiyama aldol reaction. clockss.org This sequence forms two new carbon-carbon bonds and creates multiple stereocenters in a highly controlled manner, yielding γ-acyl-δ-hydroxy ketone derivatives. clockss.org Such tandem reactions showcase the utility of silyl ketene acetals in orchestrating complex transformations for the efficient synthesis of polyketide-like structures. rsc.orgnih.gov

This one-pot, three-component reaction highlights the advanced application of this compound as a lynchpin in convergent synthesis strategies.

Component 1 (Silyl Ketene Acetal)Component 2 (Michael Acceptor)Component 3 (Aldehyde)Tandem Reaction Product
This compoundChalconeBenzaldehydeγ-Benzoyl-δ-hydroxy ester derivative
This compoundCyclohexen-2-one4-Nitrobenzaldehydeδ-Hydroxy keto-ester with cyclohexanone (B45756) core
This compoundMethyl vinyl ketone2-NaphthaldehydeLinear δ-hydroxy-γ-keto-ester

Theoretical and Computational Chemistry Approaches to Silyl But 2 Enoate Reactivity

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its reactivity. For Triethylsilyl but-2-enoate, a silyl (B83357) ketene (B1206846) acetal (B89532), the arrangement of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its interactions with other reagents.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and outcome of chemical reactions. The energy and spatial distribution of the HOMO and LUMO of this compound determine its nucleophilic and electrophilic character, respectively. In reactions with electrophiles, the HOMO of the silyl ketene acetal will interact with the LUMO of the electrophile. Conversely, in reactions with nucleophiles, the LUMO of the silyl ketene acetal will be the site of attack.

The HOMO of a silyl ketene acetal, such as this compound, is typically located on the C=C double bond, with a significant coefficient on the β-carbon. This high-energy HOMO makes the molecule a potent nucleophile, readily reacting with electron-deficient species. The energy of the HOMO is influenced by the nature of the substituents on the silicon atom and the ester group. Generally, electron-donating groups on the silicon, like the ethyl groups in this compound, increase the energy of the HOMO, thereby enhancing its nucleophilicity compared to silyl ketene acetals with less bulky or electron-withdrawing groups.

Table 1: Representative Calculated Frontier Orbital Energies for a Model Silyl Ketene Acetal of a Crotonate Ester *

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily located on the C=C double bond, indicating nucleophilic character at the β-carbon.
LUMO+1.2Primarily located on the carbonyl carbon and the C=C double bond, indicating electrophilic character.
HOMO-LUMO Gap9.7 eVA large gap suggests high kinetic stability in the absence of a reactive partner.

*Data is representative for a model silyl ketene acetal of a crotonate ester, calculated using DFT methods, and serves to illustrate the general electronic properties.

Quantum Mechanical Modeling of Reaction Pathways

Quantum mechanical (QM) modeling allows for the detailed exploration of reaction pathways, providing a quantitative understanding of reaction mechanisms. For this compound, this involves calculating the potential energy surface (PES) for its reactions, identifying transition states, and determining activation energies. rsc.orgmdpi.com

A prominent reaction of silyl ketene acetals is the Mukaiyama aldol (B89426) reaction, a carbon-carbon bond-forming reaction with an aldehyde or ketone. rsc.orgrsc.org QM calculations can elucidate the mechanism of this reaction, which can proceed through either an open or a closed transition state. The stereochemical outcome of the reaction is determined by the relative energies of these transition states.

For instance, in the Lewis acid-catalyzed Mukaiyama aldol reaction, QM models can simulate the coordination of the Lewis acid to the carbonyl oxygen of the electrophile, which lowers the LUMO energy and accelerates the reaction. acs.orgnih.gov The calculations can also model the transfer of the silyl group to the newly formed alkoxide, which is a key step in the reaction mechanism.

Table 2: Representative Calculated Activation Barriers for a Model Mukaiyama Aldol Reaction of a Silyl Ketene Acetal *

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
C-C Bond FormationOpen Transition State15-20
C-C Bond FormationClosed Transition State18-25
Silyl Group TransferIntramolecular Transfer5-10

*Data is representative for a model Mukaiyama aldol reaction of a silyl ketene acetal with an aldehyde, calculated using DFT methods. The relative energies of the open and closed transition states depend on the specific reactants and catalysts used.

Prediction and Rationalization of Chemoselectivity and Regioselectivity

In molecules with multiple reactive sites, such as this compound, predicting the chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) is crucial. Computational methods provide a powerful tool for this purpose.

For this compound, a key question is the regioselectivity of its reactions with electrophiles. The silyl ketene acetal moiety presents two potential nucleophilic sites: the α-carbon and the γ-carbon (vinologous position). FMO theory can be used to predict the preferred site of attack. The HOMO coefficients are generally larger on the γ-carbon, suggesting that this position is more nucleophilic and will be the preferred site of attack for many electrophiles, leading to 1,4-addition products. However, the regioselectivity can be influenced by steric factors and the nature of the electrophile.

QM calculations of the transition state energies for attack at the α- and γ-positions can provide a more quantitative prediction of the regioselectivity. The reaction pathway with the lower activation barrier will be the favored one. These calculations can also help in understanding the factors that control the regioselectivity, such as the choice of Lewis acid catalyst or solvent.

Solvation Models and Solvent Effects on Reaction Dynamics

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism. Computational solvation models are essential for accurately simulating reactions in solution. nih.govresearchgate.net

There are two main types of solvation models: explicit and implicit. Explicit solvation models treat each solvent molecule individually, providing a detailed picture of the solvent-solute interactions. However, this approach is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is a more computationally efficient approach.

For reactions involving charged intermediates or transition states, such as the Mukaiyama aldol reaction, solvent effects are particularly important. nih.gov Polar solvents can stabilize charged species, thereby lowering the activation energy and accelerating the reaction. QM calculations incorporating solvation models can predict these solvent effects and help in the selection of an appropriate solvent to optimize the reaction outcome. For example, a more polar solvent might favor a more polar transition state, thus influencing the stereoselectivity of the reaction.

Spectroscopic Property Prediction and Interpretation

Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govresearchgate.netresearchgate.netrsc.org These predictions can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govrsc.org By comparing the calculated spectra with the experimental spectra, one can confirm the structure of the compound and assign the signals to the corresponding nuclei. Discrepancies between the calculated and experimental spectra can also provide insights into the conformational preferences of the molecule in solution.

Table 3: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Silyl Ketene Acetal *

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
95.294.8
145.8146.1
Carbonyl C168.5168.2
O-CH₂60.159.9
Si-CH₂6.56.8

*Data is representative for a model silyl ketene acetal and serves to illustrate the accuracy of computational predictions. The predicted values are typically scaled or referenced to a standard (e.g., TMS) to improve agreement with experimental data.

Analytical Characterization Methodologies for Silyl But 2 Enoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Triethylsilyl but-2-enoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the but-2-enoate moiety.

In the ¹H NMR spectrum, the protons of the triethylsilyl group typically exhibit a quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the methyl (–CH₃) protons, arising from coupling with each other. The vinyl protons of the but-2-enoate group and the methyl protons attached to the double bond give rise to characteristic signals whose chemical shifts and coupling constants are indicative of the E or Z configuration. For instance, the coupling constant between the two vinyl protons is typically larger for the trans (E) isomer than for the cis (Z) isomer. chiralpedia.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, the two olefinic carbons, and the carbons of the triethylsilyl group. The chemical shift of the carbonyl carbon is typically in the range of 160-180 ppm. libretexts.org The positions of the signals for the carbons in the ethyl groups of the triethylsilyl moiety are also characteristic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Si-CH₂-CH₃~0.95 (t)~6.5
Si-CH₂-CH₃~0.65 (q)~4.5
=CH-CH₃~1.85 (d)~18.0
O-CO-CH=~5.80 (dq)~123.0
=CH-CH₃~6.95 (dq)~145.0
C=O-~166.0

Note: Predicted values are based on analogous compounds like ethyl crotonate and general substituent effects of silyl (B83357) groups. magritek.comazom.comchemicalbook.com 't' denotes a triplet, 'q' a quartet, and 'd' a doublet, 'dq' a doublet of quartets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. Under electron ionization (EI), silyl esters of carboxylic acids often exhibit characteristic fragmentation pathways.

A key fragmentation process for silyl esters is the cleavage of the Si-O bond, which can lead to the formation of a prominent acylium ion ([M-OSiR₃]⁺). Another common fragmentation involves the loss of an ethyl radical from the triethylsilyl group, resulting in an [M-29]⁺ ion. The molecular ion peak ([M]⁺) may be observed, although its intensity can vary. Fragmentation of the butenoate chain can also occur. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the parent ion and its fragments. libretexts.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving good separation. Non-polar or medium-polarity columns, such as those with polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane phases, are generally effective. The retention time of the compound will depend on its volatility and its interactions with the stationary phase. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. oup.com It is important to ensure that the compound does not degrade or rearrange under the high temperatures of the GC inlet and column. youtube.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers a versatile alternative for the analysis and purification of this compound, particularly if the compound has limited thermal stability. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach for separating esters. nih.govsigmaaldrich.comresearchgate.netresearchgate.net The separation is based on the compound's hydrophobicity. The use of a UV detector is appropriate, as the α,β-unsaturated carbonyl group of the but-2-enoate moiety provides a chromophore that absorbs in the UV region. libretexts.org

Chiral Chromatography for Enantiomeric Purity

If this compound is synthesized in a chiral form, for instance, through an asymmetric reaction, it is essential to determine its enantiomeric purity. Chiral chromatography is the most effective method for this purpose. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. chiralpedia.comnih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in separating enantiomers of a wide range of compounds, including esters. nih.gov The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is crucial for achieving optimal separation. researchgate.netresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The IR spectrum of an ester is typically characterized by a strong absorption band corresponding to the C=O stretching vibration, which appears in the range of 1700-1750 cm⁻¹. spectroscopyonline.com The C-O single bond stretching vibrations of the ester group usually give rise to two bands in the 1000-1300 cm⁻¹ region. The Si-C and Si-O stretching vibrations of the triethylsilyl group will also produce characteristic absorptions. For instance, the Si-O-C linkage often shows a strong band around 1000-1100 cm⁻¹. gelest.com The C=C stretching vibration of the but-2-enoate moiety is expected to appear in the 1640-1680 cm⁻¹ region. azom.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretch1720 - 1740Strong
C=C (Alkene)Stretch1640 - 1680Medium
C-O (Ester)Stretch1150 - 1250Strong
Si-O-CStretch1000 - 1100Strong
C-H (Alkyl/Vinyl)Stretch2850 - 3100Medium-Strong

Note: These are general ranges and the exact positions can be influenced by the molecular environment. spectroscopyonline.comgelest.com

Advanced Derivatization Strategies for Analytical Purposes

Derivatization is a chemical modification technique employed to convert an analyte into a product with improved analytical properties. researchgate.net For silyl but-2-enoate derivatives, which may already possess some favorable characteristics for analysis, advanced derivatization strategies are often employed to further enhance detectability, improve chromatographic separation, and provide more detailed structural information, particularly for complex sample matrices or when trace-level analysis is required. These strategies typically go beyond simple silylation, which is often used to increase volatility for gas chromatography (GC). gcms.cz

Advanced derivatization for silyl but-2-enoate derivatives can be broadly categorized into several approaches:

Derivatization for Enhanced Detection: To improve the sensitivity of detection, especially in techniques like electron capture detection (ECD) or mass spectrometry (MS), derivatizing agents that introduce highly responsive functional groups are utilized. For instance, the introduction of a pentafluorobenzyl (PFB) group through reaction with PFB-bromide can significantly enhance the ECD response. researchgate.net This is particularly useful for detecting trace amounts of the analyte.

Chiral Derivatization: For the separation and analysis of enantiomers of chiral silyl but-2-enoate derivatives, chiral derivatizing agents (CDAs) are employed. These agents react with the enantiomers to form diastereomers, which can then be separated on a non-chiral chromatographic column. This approach is crucial in stereoselective synthesis and metabolism studies. mdpi.comrsc.org

Multi-step Derivatization: In some cases, a single derivatization step may not be sufficient to achieve the desired analytical performance. A multi-step approach can be more effective. For example, a reaction might first target the carbonyl group of the but-2-enoate moiety, followed by a second derivatization of another functional group if present in the molecule. researchgate.net This can provide more comprehensive structural information and improve chromatographic behavior.

Derivatization for Structural Elucidation by Mass Spectrometry: Specific derivatizing agents can be chosen to direct the fragmentation pathways of the molecule in a mass spectrometer, aiding in structural elucidation. For example, the use of different silylating agents (e.g., trimethylsilyl (B98337) vs. tert-butyldimethylsilyl) can lead to characteristic fragmentation patterns that help identify the structure of the original molecule. nih.govnih.gov The introduction of groups that produce prominent ions upon fragmentation can also be a valuable strategy.

The choice of an advanced derivatization strategy depends on the specific analytical challenge. Factors to consider include the nature of the analyte, the complexity of the sample matrix, the desired level of sensitivity, and the available analytical instrumentation.

Interactive Data Table: Advanced Derivatization Reagents for Silyl But-2-enoate Derivatives

Derivatization ReagentTarget Functional Group(s)Analytical Technique(s)Purpose
Pentafluorobenzyl Bromide (PFBBr)CarboxylGC-ECD, GC-MSEnhanced sensitivity
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS)Hydroxyl, CarboxylGC-MSIncreased volatility, thermal stability
Chiral Alcohols/AminesCarboxylGC, HPLCEnantiomeric separation
Trifluoroacetic AnhydrideHydroxylGC-MSImproved chromatographic properties, stable derivatives
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)CarbonylGC-ECD, GC-MSEnhanced sensitivity for carbonyl compounds

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